![molecular formula C14H17NO B2375830 N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide CAS No. 2361642-80-8](/img/structure/B2375830.png)
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide, also known as PCEP, is a chemical compound that belongs to the class of arylcyclopropylamines. PCEP is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft. The dopamine system is involved in various physiological processes, including reward, motivation, and movement control. Therefore, PCEP has been investigated for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide acts as a potent and selective inhibitor of the dopamine transporter (DAT). By inhibiting DAT, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide increases the concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission. This increase in dopamine levels can lead to various physiological and behavioral effects, depending on the brain region and the receptor subtype involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide are mainly related to its ability to increase dopamine levels in the brain. Dopamine is a neurotransmitter that plays a critical role in various physiological processes, including reward, motivation, and movement control. Therefore, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide can affect these processes by altering dopamine levels in the brain. For example, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has been shown to increase locomotor activity and induce reward-related behavior in animals.
实验室实验的优点和局限性
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of DAT, which makes it a useful tool for investigating the role of the dopamine system in various physiological and pathological conditions. N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide is also relatively stable and easy to synthesize, which makes it a convenient compound to work with in the laboratory.
However, there are also some limitations to the use of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide in laboratory experiments. For example, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has a relatively short half-life, which means that its effects may be short-lived. Additionally, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide can be toxic at high doses, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide. One potential direction is to investigate the effects of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another potential direction is to investigate the potential therapeutic uses of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide, such as in the treatment of drug addiction or Parkinson's disease. Finally, further research is needed to investigate the long-term effects of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide on brain function and behavior.
合成方法
The synthesis of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide involves a multi-step process that starts with the reaction of 1-phenylcyclopropylamine with acrylonitrile to form 1-(1-phenylcyclopropyl)-2-cyanoethane. This intermediate is then reduced with sodium borohydride to yield 1-(1-phenylcyclopropyl)ethanol. Finally, the alcohol is reacted with propionyl chloride to form N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide.
科学研究应用
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has been used in various scientific research studies to investigate the role of the dopamine system in different physiological and pathological conditions. For example, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has been used to study the effects of dopamine transporter blockade on reward-related behavior in animals. N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has also been used to investigate the role of the dopamine system in drug addiction and Parkinson's disease.
属性
IUPAC Name |
N-[2-(1-phenylcyclopropyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-13(16)15-11-10-14(8-9-14)12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMXXOLUQNKVKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1(CC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)
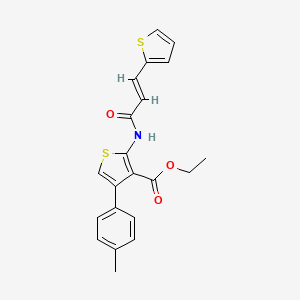
![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)
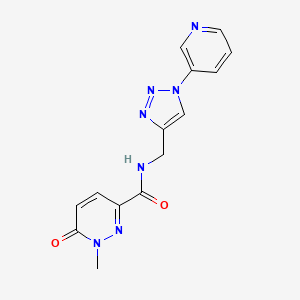

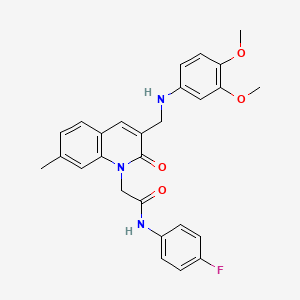

![N-(cyanomethyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2375765.png)
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)
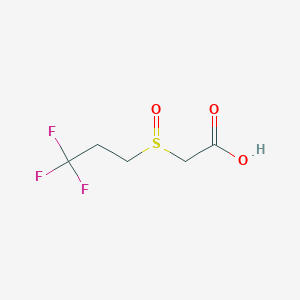
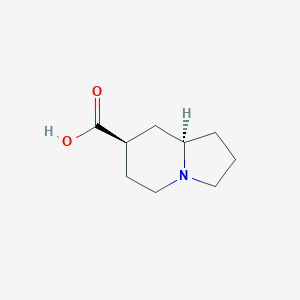
![N-(2-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2375770.png)